molecular formula C22H24N2O5 B3460093 N-[(Z)-1-(3,4-dimethoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide

N-[(Z)-1-(3,4-dimethoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B3460093
M. Wt: 396.4 g/mol
InChI Key: WUAKMWVCOYYHGG-JXAWBTAJSA-N
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Description

N-[(Z)-1-(3,4-dimethoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential bioactive properties and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(3,4-dimethoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide typically involves the Michael addition of N-heterocycles to chalcones. This reaction can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . The reaction conditions often include moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(3,4-dimethoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the compound or alter its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler structure with fewer double bonds.

Scientific Research Applications

N-[(Z)-1-(3,4-dimethoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s bioactive properties make it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-[(Z)-1-(3,4-dimethoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may act by binding to these targets and altering their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-heterocyclic chalcone derivatives, such as:

Uniqueness

What sets N-[(Z)-1-(3,4-dimethoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide apart is its unique combination of aromatic and heterocyclic structures, which may confer distinct bioactive properties and reactivity profiles. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(Z)-1-(3,4-dimethoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-27-19-9-8-16(15-20(19)28-2)14-18(22(26)24-10-12-29-13-11-24)23-21(25)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3,(H,23,25)/b18-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAKMWVCOYYHGG-JXAWBTAJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C(=O)N2CCOCC2)NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C(=O)N2CCOCC2)\NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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